Allylmalonic acid

Overview

Description

Mechanism of Action

Target of Action

Allylmalonic acid (ALA) primarily targets the crosslinking process in the vulcanization of elastomers, such as ethylene–propylene copolymers (EPM) . It is used as a coagent to increase the efficiency of the peroxide crosslinking of EPM .

Mode of Action

ALA interacts with its targets by being grafted onto the surface of nanosized calcium oxide (CaO). This hybrid coagent, consisting of an inorganic core (CaO) and an organic shell (ALA), provides non-covalent crosslinks in the elastomer network . These crosslinks are in the form of labile ionic aggregates that are capable of sliding on the surfaces of solid CaO particles .

Biochemical Pathways

The primary biochemical pathway affected by ALA is the peroxide crosslinking of EPM. ALA, when grafted onto CaO, increases the efficiency of this process . The application of ALA with ionic liquids (ILs) results in an increased vulcanizate crosslink density .

Pharmacokinetics

Its impact on bioavailability is evident in its role as a coagent in the vulcanization process, where it increases the efficiency of peroxide crosslinking .

Result of Action

The application of ALA in the vulcanization process results in increased crosslink density and improved tensile strength compared to the pure peroxide system . This leads to the production of materials with high tensile or tear strengths, low compression set, recoverable elongation, and improved dynamic performance .

Action Environment

The action of ALA can be influenced by environmental factors such as the presence of other compounds. For instance, the use of 1-butyl-3-methylimidazolium ionic liquids (ILs) with different anions can improve the dispersion of CaO/ALA and silica nanoparticles in the EPM copolymer, as well as catalyze the interfacial crosslinking reactions . The influence of ILs on EPM vulcanization and performance depends on the anion present in the molecules of the ionic liquid .

Biochemical Analysis

Biochemical Properties

Allylmalonic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes and proteins, including those involved in the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis. The compound acts as a substrate for enzymes such as malonyl-CoA synthetase, which catalyzes the formation of malonyl-CoA from this compound. This interaction is crucial for the elongation of fatty acid chains and the synthesis of complex lipids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses. In particular, this compound can modulate the activity of nuclear factor kappa B (NFκB) and peroxisome proliferator-activated receptor gamma (PPARγ), which are key regulators of inflammation and lipid homeostasis . Additionally, the compound impacts cellular energy production by altering the flux through the TCA cycle and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. These interactions lead to changes in the levels of key metabolites and the regulation of gene expression. For example, this compound can inhibit the activity of acetyl-CoA carboxylase, resulting in decreased malonyl-CoA levels and reduced fatty acid synthesis . This inhibition is mediated through competitive binding to the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic flux . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance lipid metabolism and reduce inflammation, while at high doses, it may exhibit toxic effects. Studies in animal models have shown that this compound can cause dose-dependent changes in lipid levels, including reductions in triglycerides and low-density lipoprotein cholesterol . High doses of the compound can lead to adverse effects such as liver toxicity and oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle and fatty acid biosynthesis. It serves as a precursor for the synthesis of malonyl-CoA, which is a key intermediate in the elongation of fatty acid chains. The compound also interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the overall metabolic flux and the levels of various metabolites . These interactions are critical for maintaining lipid homeostasis and energy production in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via monocarboxylate transporters, which facilitate its movement across cell membranes . Once inside the cell, this compound can bind to proteins such as albumin, which helps to distribute it throughout the body. The localization and accumulation of the compound can vary based on its concentration and the presence of other interacting molecules.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. For example, the compound can be directed to the mitochondria through specific targeting sequences, where it participates in the TCA cycle and oxidative phosphorylation . The localization of this compound is essential for its role in cellular metabolism and energy production.

Preparation Methods

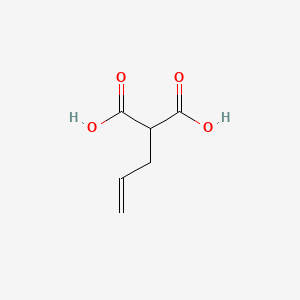

Synthetic Routes and Reaction Conditions: Allylmalonic acid can be synthesized through several methods. One common approach involves the reaction of allyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting diethyl allylmalonate is then hydrolyzed and decarboxylated to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of ionic liquids and calcium oxide grafted with this compound has been explored to enhance the efficiency of certain reactions .

Chemical Reactions Analysis

Types of Reactions: Allylmalonic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The allyl group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Allylmalonic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a coagent in peroxide crosslinking reactions.

Medicine: Research is ongoing into the potential therapeutic applications of this compound derivatives.

Industry: It is used in the production of polymers and as a modifier in elastomer technology.

Comparison with Similar Compounds

Malonic Acid: Similar to allylmalonic acid but lacks the allyl group.

Acrylic Acid: Contains a similar unsaturated carbon chain but differs in the functional groups attached.

Methacrylic Acid: Similar structure but with a methyl group instead of an allyl group.

Uniqueness: this compound is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic and industrial applications .

Properties

IUPAC Name |

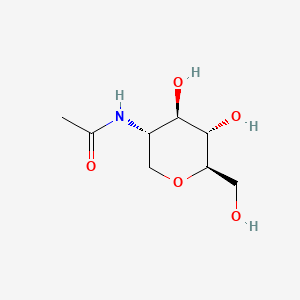

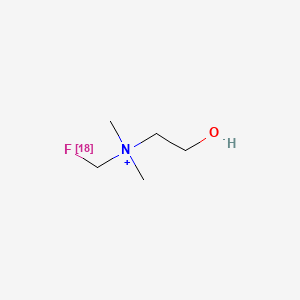

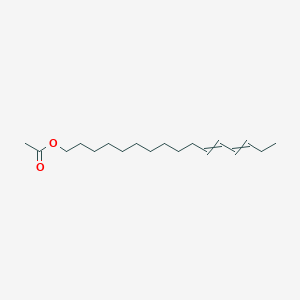

2-prop-2-enylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h2,4H,1,3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZVKPXKLLLOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180485 | |

| Record name | Allylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2583-25-7 | |

| Record name | 2-(2-Propen-1-yl)propanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2583-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002583257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59UX4PT5LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the applications of Allylmalonic acid in materials science?

A1: this compound (AMA) can be used as a surface functionalizing agent for nanoparticles. Research has shown its effectiveness in improving the dispersion of zirconia nanocrystals in various solvents like tetrahydrofurane, methyl methacrylate, and styrene. [] This is achieved by chemically attaching AMA to the surface of the nanoparticles, which enhances their compatibility with the surrounding media and prevents agglomeration. [] This property makes AMA-functionalized nanoparticles promising candidates for use in polymer nanocomposites. []

Q2: How does this compound contribute to the crosslinking of Ethylene-Propylene Copolymer?

A2: this compound (AMA), when grafted onto nanosized calcium oxide (CaO), enhances the efficiency of peroxide crosslinking in ethylene-propylene copolymer (EPM) filled with silica nanoparticles. [] The CaO/AMA complex, particularly when combined with specific ionic liquids, acts as a catalyst, increasing the crosslink density in the EPM vulcanizate. [] This results in improved mechanical properties, such as tensile strength, compared to using peroxide alone. []

Q3: What is the role of this compound in the Belousov-Zhabotinsky (BZ) reaction?

A3: this compound (AMA) serves as an organic substrate in the Belousov-Zhabotinsky (BZ) reaction when catalyzed by cerium(III), manganese(II), or ferroin ions. [] Studies show that the reaction exhibits oscillatory behavior, and the presence of AMA influences the oscillating pattern. [] The kinetics of AMA's reaction with various oxidizing agents, like Ce(IV), Mn(III), and Fe(phen)33+ ions, under different conditions (aerobic and anaerobic) have been investigated to understand its role in the BZ reaction mechanism. []

Q4: Can you describe a method for synthesizing spirocyclic compounds using this compound as a starting material?

A4: this compound can be used to synthesize unsaturated spiro-annulated N-aryl-4,6-dioxopyrimidine-2-thione derivatives. [] The synthesis involves a three-step process:

- Condensation: N-aryl-substituted thioureas react with this compound in the presence of acetic anhydride or acetyl chloride to form 5-allyl-substituted 2-thiopyrimidinediones. []

- Alkylation: The synthesized 5-allyl derivatives undergo alkylation with allyl bromide or methallyl chloride, yielding 5,5-dialkenyl derivatives. []

- Ring-closing Metathesis: Finally, the 5,5-dialkenyl derivatives are subjected to ring-closing metathesis to obtain the desired unsaturated spirocyclic dioxopyrimidine-2-thiones. []

Q5: Has this compound been investigated for its potential in bioconjugation?

A5: Yes, this compound has been explored as a bivalent linker in bioconjugation. [] Specifically, allylmalonamide, a derivative of this compound, was successfully employed to create a biantennary GM3-saccharide—keyhole limpet hemocyanin glycoconjugate. [] This demonstrates the potential of this compound derivatives as linkers in synthesizing complex biomolecules for various applications.

Q6: Are there any studies on the magnetic properties of compounds containing this compound?

A6: Yes, studies have explored the magnetic properties of barium-metal allylmalonate complexes, specifically [BaMII(Amal)2(H2O)3]n, where MII represents divalent transition metals like manganese, cobalt, copper, and zinc. [] The research revealed that the cobalt(II) ions in the complex exhibit slow magnetic relaxation under an applied magnetic field. [] This suggests that allylmalonate complexes could be of interest in the field of molecular magnetism.

Q7: What computational chemistry approaches have been applied to study this compound?

A7: Computational chemistry has been employed to study the energetic characteristics of complexation between unsaturated dicarboxylic acids, including this compound, and cobalt(II) ions. [] While specific details about the methods used were not provided in the abstract, this highlights the application of computational approaches to understand the interaction of this compound with metal ions, potentially offering insights into its reactivity and complexation behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)